molecular formula C23H15BrO3 B4749372 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate CAS No. 5858-99-1

2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

Cat. No.: B4749372
CAS No.: 5858-99-1
M. Wt: 419.3 g/mol
InChI Key: HSEMONHLEBDBQY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is an organic compound that features both bromophenyl and phenylethynyl groups

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO3/c24-21-14-12-19(13-15-21)22(25)16-27-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEMONHLEBDBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366862
Record name STK136555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-99-1
Record name STK136555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate typically involves a multi-step process:

    Formation of 4-(phenylethynyl)benzoic acid: This can be achieved through the Sonogashira coupling reaction between phenylacetylene and 4-iodobenzoic acid in the presence of a palladium catalyst.

    Esterification: The 4-(phenylethynyl)benzoic acid is then esterified with 2-(4-bromophenyl)-2-oxoethanol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenylethynyl group.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized forms of the phenylethynyl group.

    Reduction: Reduced forms of the phenylethynyl group.

    Hydrolysis: 4-(phenylethynyl)benzoic acid and 2-(4-bromophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl benzoate
  • Phenylethynyl benzoate
  • 4-bromophenyl ethyl benzoate

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is unique due to the presence of both bromophenyl and phenylethynyl groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 2
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2-(4-bromophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

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